(3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride
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Overview
Description
(3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable subject of study in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride typically involves the use of piperidine derivatives as starting materials. The synthetic route may include steps such as:
Protection of functional groups: Protecting groups like tert-butyl or benzyl esters are often used to protect the carboxylic acid group during the synthesis.
Formation of the piperidine ring: Cyclization reactions are employed to form the piperidine ring structure.
Introduction of amino and hydroxy groups: Functionalization of the piperidine ring to introduce the amino and hydroxy groups at specific positions.
Final deprotection and purification: Removal of protecting groups and purification of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
(3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- (3R,4S)-4-Amino-3-methoxypiperidine-1-carboxylic acid tert-butyl ester .
- (3R,4S)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride .
Uniqueness
The uniqueness of (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRDSYPIXLLEIA-ZVWHLABXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1N)O)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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